2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one
Description
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one (hereafter referred to as Compound 19) is a pyrimidinone derivative featuring a 4-amino-3-hydroxyphenyl group connected via a methylamino linker to the pyrimidinone core. This compound was synthesized with an 83.1% yield using a reductive amination strategy, as reported in . Key characterization data include nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming its structural integrity .
Properties
CAS No. |
920512-19-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-[(4-amino-3-hydroxyphenyl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O2/c12-8-2-1-7(5-9(8)16)6-14-11-13-4-3-10(17)15-11/h1-5,16H,6,12H2,(H2,13,14,15,17) |
InChI Key |
LANVOXGMTXXEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CC(=O)N2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the amino and hydroxybenzylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Amino-3-hydroxybenzyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Varying Substituents
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones (): 44a–c: These compounds feature pyrido[3,4-d]pyrimidinone cores with substituents such as furan-2-ylmethyl (44a: 55% yield) and 4-methylpiperazinyl (44c: 22% yield). Unlike Compound 19, these lack the hydroxyl group but include heterocyclic substituents, which may alter pharmacokinetic properties. 52f: Contains a pyrazolyl substituent with a methylsulfonylbenzyl group, synthesized via deprotection of a trimethylsilyl intermediate (HCl/THF, 69% yield). This highlights the use of protective groups in complex syntheses .
Thienopyrimidinones (): A5–A6, B1–B4: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones with substituents like chloromethyl (A6: 79% yield) and benzylideneamino (B1: 83% yield). These compounds exhibit higher melting points (>250°C for A5), indicating enhanced thermal stability compared to Compound 19 . 4a–e: 2-Amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones (). Compound 4c (89% yield) includes a 3,4,5-trimethoxyphenyl group, which may improve lipophilicity (XLogP3 ≈ 1.5) relative to Compound 19’s polar hydroxyl group .
B. Quinazolinone and Pyrimidinone Derivatives () :
- Compound 17: 2-(3,4-Dihydroxyphenyl)quinazolin-4(3H)-one (93.1% yield).
- 6-Amino-2-[(substituted phenyl)amino]pyrimidin-4(3H)-ones (): 6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one: Molecular weight 216.24, XLogP3 0.6, with reduced hydrogen-bonding capacity (3 H-bond donors) compared to Compound 19 . 6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one: Synthesized with a 2-methylphenyl group (CAS 139296-83-6), highlighting the impact of substituent position on physicochemical properties .
Table 1: Key Properties of Compound 19 and Selected Analogs
*Estimated based on structural analogs.
Biological Activity
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 233.26 g/mol
- CAS Number : 900185-02-6
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been studied for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell signaling.
Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of PI3K, which is implicated in various cancers. The inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancerous cells.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines:
These values indicate a strong cytotoxic effect, making it a candidate for further development as an anticancer agent.
Inhibition of Other Enzymes
In addition to PI3K inhibition, the compound has been evaluated for its effects on other enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's:
This inhibition suggests potential applications in treating neurological disorders.
Case Studies
- Study on Cancer Cell Lines : A study conducted on breast cancer (MCF7) and prostate cancer (PC3) cells demonstrated that treatment with the compound resulted in significant reduction in cell viability compared to untreated controls, highlighting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage showed that it could enhance neuronal survival, indicating its potential use in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
